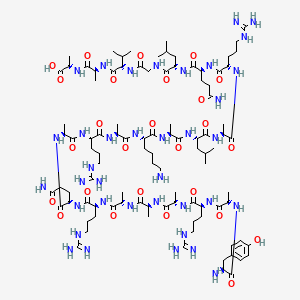

MMI-0100

描述

inhibits MAPKAP kinase 2

属性

CAS 编号 |

1039342-24-9 |

|---|---|

分子式 |

C98H171N37O26 |

分子量 |

2283.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C98H171N37O26/c1-45(2)41-68(84(150)115-44-72(139)135-73(47(5)6)93(159)124-50(9)76(142)125-57(16)94(160)161)134-91(157)67(33-35-71(102)138)132-90(156)65(27-22-40-114-98(109)110)130-81(147)55(14)123-92(158)69(42-46(3)4)133-82(148)56(15)121-85(151)61(23-17-18-36-99)126-79(145)53(12)120-87(153)63(25-20-38-112-96(105)106)128-80(146)54(13)122-88(154)66(32-34-70(101)137)131-89(155)64(26-21-39-113-97(107)108)129-77(143)51(10)117-74(140)48(7)116-75(141)49(8)119-86(152)62(24-19-37-111-95(103)104)127-78(144)52(11)118-83(149)60(100)43-58-28-30-59(136)31-29-58/h28-31,45-57,60-69,73,136H,17-27,32-44,99-100H2,1-16H3,(H2,101,137)(H2,102,138)(H,115,150)(H,116,141)(H,117,140)(H,118,149)(H,119,152)(H,120,153)(H,121,151)(H,122,154)(H,123,158)(H,124,159)(H,125,142)(H,126,145)(H,127,144)(H,128,146)(H,129,143)(H,130,147)(H,131,155)(H,132,156)(H,133,148)(H,134,157)(H,135,139)(H,160,161)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-/m0/s1 |

InChI 键 |

NXUWTKIOMJSLSV-DEEZXRHXSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

产品来源 |

United States |

Foundational & Exploratory

MMI-0100: A Targeted Approach to Mitigating Cardiac Fibrosis

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a common pathological feature of most forms of heart disease, leading to increased stiffness, impaired cardiac function, and eventual heart failure. MMI-0100, a cell-permeant peptide inhibitor, has emerged as a promising therapeutic agent that directly targets a key signaling node in the fibrotic cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac fibrosis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Inhibition of MAPKAP Kinase 2 (MK2)

This compound is a rationally designed inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammatory stimuli, and its sustained activation is strongly associated with the pathogenesis of cardiac fibrosis and remodeling.[3][4]

Unlike direct inhibitors of p38 MAPK, which have faced challenges in clinical trials due to off-target effects, this compound offers a more targeted approach by inhibiting MK2. This specificity is crucial as MK2 mediates many of the pro-fibrotic and pro-inflammatory effects of p38 MAPK.

The mechanism of this compound involves a dual effect on two major cell types in the heart:

-

Inhibition of Cardiomyocyte Apoptosis: In the context of cardiac injury, such as a myocardial infarction, this compound protects cardiomyocytes from programmed cell death (apoptosis) by inhibiting MK2-mediated apoptotic signaling. This preservation of heart muscle is a critical first step in preventing adverse remodeling.

-

Induction of Cardiac Fibroblast Apoptosis and Inhibition of Myofibroblast Differentiation: this compound promotes the apoptosis of cardiac fibroblasts, the primary cell type responsible for producing collagen and other extracellular matrix components. Furthermore, it inhibits the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key step in the fibrotic process. This is achieved, in part, by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, a potent inducer of myofibroblast differentiation.

By simultaneously protecting cardiomyocytes and targeting the fibroblast population, this compound effectively uncouples the injury response from the subsequent fibrotic cascade.

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound are rooted in its modulation of key signaling pathways that govern cellular stress, inflammation, and fibrosis.

The p38 MAPK/MK2 Signaling Cascade

Cardiac stress, such as ischemia or pressure overload, activates the p38 MAPK pathway. Activated p38 then phosphorylates and activates MK2. This compound directly inhibits this activation of MK2, thereby blocking the downstream signaling events that contribute to fibrosis.

Crosstalk with the TGF-β Signaling Pathway

The TGF-β pathway is a master regulator of fibrosis. TGF-β signaling leads to the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive collagen production. The p38 MAPK/MK2 pathway is a critical non-canonical downstream effector of TGF-β signaling in this process. By inhibiting MK2, this compound effectively blunts the pro-fibrotic effects of TGF-β.

Quantitative Data Summary

The efficacy of this compound in reducing cardiac fibrosis and improving cardiac function has been demonstrated in several preclinical models.

In Vivo Efficacy of this compound

| Model | Treatment Protocol | Key Findings | Reference |

| Acute Myocardial Infarction (AMI) in Mice (LAD Ligation) | 50 µg/kg/day this compound intraperitoneally for 14 days, starting 30 minutes post-ligation. | ~50% reduction in cardiac fibrosis at 2 weeks. Significant improvement in cardiac function (ejection fraction and fractional shortening). Decreased left ventricular dilation. | |

| Chronic Fibrosis Model in Mice (cMyBP-C40k Transgenic) | 50 µg/kg/day this compound intraperitoneally for 30 weeks. | Reduced cardiac fibrosis. Decreased cardiac hypertrophy. Prolonged survival. | |

| Vein Graft Model in Mice | Local application of this compound. | 72% reduction in intimal thickness in vein grafts. |

In Vitro Effects of this compound

| Cell Type | Experimental Condition | Key Findings | Reference |

| Cardiomyocytes (H9C2 and HL-1 cells) | Hypoxia | Reduced caspase 3/7 activity (decreased apoptosis). | |

| Primary Rat Cardiac Fibroblasts | Enhanced caspase 3/7 activity (increased apoptosis). | ||

| Normal Human Fetal Fibroblasts | TGF-β stimulation | Reduced myofibroblast differentiation and extracellular matrix deposition (α-SMA, fibronectin, collagen Type 1). | |

| Human Saphenous Vein Rings | Phenylephrine contraction | Increased relaxation in response to sodium nitroprusside. |

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the mechanism of action of this compound.

In Vivo Models

-

Acute Myocardial Infarction (AMI) Model:

-

Animal: Adult male C57BL/6 mice.

-

Procedure: Permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Treatment: this compound (50 µg/kg/day) or vehicle (PBS) was administered via intraperitoneal injection or nebulized inhalation, starting 30 minutes after LAD ligation and continued daily for 14 days.

-

Analysis: Cardiac function was assessed by echocardiography. Hearts were harvested for histological analysis (Masson's trichrome staining) to quantify fibrosis and immunohistochemistry for markers of apoptosis.

-

-

Chronic Cardiac Fibrosis Model:

-

Animal: Inducible transgenic mice expressing a 40-kDa fragment of cardiac myosin-binding protein C (cMyBP-C40k), which leads to chronic cardiac fibrosis and hypertrophy.

-

Procedure: Transgene expression was induced, and mice were aged.

-

Treatment: this compound (50 µg/kg/day) or vehicle (PBS) was administered daily via intraperitoneal injection for 30 weeks.

-

Analysis: Survival was monitored. Cardiac structure and function were assessed by echocardiography. Hearts were collected for histological analysis of fibrosis (Masson's trichrome and Picrosirius red staining) and molecular analysis of fibrotic markers (e.g., α-SMA, periostin).

-

In Vitro Assays

-

Cardiomyocyte and Fibroblast Apoptosis Assays:

-

Cell Lines: H9C2 and HL-1 cardiomyocytes; primary rat cardiac fibroblasts.

-

Procedure: Cells were subjected to hypoxia to induce apoptosis. This compound (at varying concentrations) was added to the culture medium.

-

Analysis: Caspase 3/7 activity was measured using a luminogenic substrate to quantify apoptosis.

-

-

Myofibroblast Differentiation Assay:

-

Cell Lines: Normal human fetal fibroblasts.

-

Procedure: Cells were stimulated with TGF-β1 to induce differentiation into myofibroblasts in the presence or absence of this compound.

-

Analysis: Expression of myofibroblast markers, such as α-SMA, fibronectin, and collagen type 1, was assessed by Western blotting and immunofluorescence.

-

-

Fibroblast Migration Assay:

-

Procedure: A scratch wound was created in a confluent monolayer of cardiac fibroblasts. Cell migration to close the wound was monitored over time in the presence of TGF-β1 with or without this compound.

-

Analysis: The rate of wound closure was quantified to assess cell migration.

-

Conclusion and Future Directions

This compound represents a targeted and promising therapeutic strategy for cardiac fibrosis. Its unique mechanism of action, centered on the inhibition of MK2, allows for the dual benefit of protecting cardiomyocytes from apoptosis while simultaneously reducing the pro-fibrotic activity of cardiac fibroblasts. The preclinical data robustly support its efficacy in both acute and chronic models of cardiac fibrosis.

Future research should focus on further elucidating the downstream targets of the MK2 pathway in cardiac cells and exploring the potential of this compound in combination with other heart failure therapies. As this compound has been investigated in clinical trials for other fibrotic diseases, its translation to the treatment of cardiac fibrosis in humans holds significant promise for addressing a major unmet need in cardiovascular medicine.

References

- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to MMI-0100: Targeting the p38 MAPK/MK2 Signaling Pathway for Anti-inflammatory and Anti-fibrotic Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MMI-0100 is a novel, cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a critical downstream substrate of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the pathogenesis of numerous inflammatory and fibrotic diseases. By selectively targeting MK2, this compound offers a promising therapeutic strategy to modulate the detrimental effects of p38 MAPK activation, such as inflammation and fibrosis, while potentially avoiding the toxicities associated with direct p38 MAPK inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

The p38 MAPK/MK2 Signaling Pathway

The p38 MAPK signaling pathway is a tiered kinase cascade initiated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stressors. This leads to the activation of a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K), typically MKK3 or MKK6. These MAP2Ks then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues.

Activated p38 MAPK translocates to the nucleus and cytoplasm, where it phosphorylates a host of downstream targets, including transcription factors and other kinases. One of the most prominent and critical substrates of p38 MAPK is MK2. The phosphorylation of MK2 by p38 MAPK is a key event that unleashes the pro-inflammatory and pro-fibrotic activities associated with this pathway. Activated MK2, in turn, phosphorylates various downstream effectors that regulate the synthesis of pro-inflammatory cytokines, cell migration, and apoptosis.

This compound: Mechanism of Action

This compound is a 22-amino acid cell-permeant peptide designed to specifically inhibit the activity of MK2. Unlike small molecule inhibitors that often target the ATP-binding pocket of kinases and can suffer from off-target effects, this compound's peptide nature allows for a more targeted interaction with MK2. By inhibiting MK2, this compound effectively decouples p38 MAPK activation from its downstream pro-inflammatory and pro-fibrotic consequences. This targeted approach is hypothesized to provide a better safety profile compared to broad-spectrum p38 MAPK inhibitors.

Preclinical Efficacy of this compound

This compound has demonstrated significant efficacy in a range of preclinical models of inflammatory and fibrotic diseases.

Anti-Fibrotic Activity

Fibrosis, the excessive deposition of extracellular matrix (ECM), is a hallmark of many chronic diseases. This compound has shown potent anti-fibrotic effects in various animal models.

| Model | Key Findings | Reference |

| Myocardial Infarction (Mouse) | Given 30 minutes after coronary artery ligation, this compound reduced fibrosis by approximately 50% after 2 weeks. | [1][2] |

| Vein Graft Intimal Hyperplasia (Mouse) | A single ex vivo treatment of vein grafts with this compound reduced intimal thickness by 72% in a murine aortic bypass model. | [3][4] |

| Pulmonary Fibrosis (Mouse) | In the bleomycin-induced pulmonary fibrosis model, this compound demonstrated a therapeutic benefit by reducing collagen deposition even when administered after the onset of fibrosis. | [5] |

| Chronic Cardiac Fibrosis (Mouse) | In a transgenic mouse model of chronic cardiac fibrosis, long-term this compound treatment reduced cardiac fibrosis, decreased cardiac hypertrophy, and prolonged survival. |

Anti-Inflammatory Activity

This compound has been shown to suppress the production of key pro-inflammatory cytokines and reduce inflammatory cell infiltration in various models.

| Model | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | This compound (1 mg/kg, i.p.) significantly inhibited the DSS-induced increase in mRNA levels of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in the colon. | |

| In Vitro Human Endothelial and Smooth Muscle Cells | This compound suppressed IL-6 expression to control levels in cultured human vascular cells. | |

| Acute Respiratory Distress Syndrome (ARDS) (Mouse) | This compound ameliorated lung inflammation by reducing the endothelial expression of ICAM-1. |

Clinical Development

This compound has entered clinical development, with Phase 1 trials initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. A Phase 1a study in healthy smokers was also designed to investigate the effect of inhaled this compound on airway inflammation following a lipopolysaccharide (LPS) challenge. The results of these trials will be critical in determining the future clinical development path for this compound in various inflammatory and fibrotic diseases.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of this compound.

Western Blot Analysis of Phosphorylated MK2 (p-MK2)

This protocol is for the detection of phosphorylated MK2 in cell lysates, a direct indicator of this compound's target engagement.

Materials:

-

Cells of interest (e.g., H9C2 cardiomyocytes, primary cardiac fibroblasts)

-

This compound

-

Stimulus (e.g., hypoxia, LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-MK2 (Thr334)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound (e.g., 20 µM, 100 µM) or vehicle control for a specified time before or during stimulation (e.g., 1% hypoxia for 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MK2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total MK2).

Immunofluorescence Staining for Fibrosis Markers

This protocol allows for the visualization and semi-quantitative analysis of fibrosis markers, such as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

Materials:

-

Tissue sections (paraffin-embedded or frozen) or cultured cells on coverslips

-

This compound (for in vivo or in vitro treatment)

-

Antigen retrieval buffer (for paraffin sections)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Mouse anti-α-SMA

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections. Perform antigen retrieval if necessary. For frozen sections, fix with cold acetone or methanol.

-

Cultured Cells: Fix cells grown on coverslips with 4% paraformaldehyde.

-

-

Permeabilization: Permeabilize the samples with permeabilization buffer for 10-15 minutes.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

-

Analysis: Analyze the intensity and distribution of the α-SMA signal.

Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA

This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines to assess the anti-inflammatory effects of this compound.

Materials:

-

Tissue samples or cultured cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from tissue or cell samples using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

qPCR Amplification: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound represents a targeted therapeutic approach for a wide range of inflammatory and fibrotic diseases. By specifically inhibiting MK2, a key downstream effector of the p38 MAPK pathway, this compound has demonstrated significant anti-inflammatory and anti-fibrotic efficacy in multiple preclinical models. The ongoing clinical development of this compound will provide crucial insights into its safety and therapeutic potential in humans. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and other MK2 inhibitors.

References

- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

MMI-0100: A Technical Guide to a Selective MK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMI-0100 is a novel, cell-permeant peptide inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory and fibrotic processes, making MK2 a compelling therapeutic target for a range of diseases. This compound has demonstrated significant efficacy in preclinical models of idiopathic pulmonary fibrosis, myocardial infarction, and intimal hyperplasia by attenuating inflammation and fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.

Introduction to this compound

This compound is a 22-amino acid peptide (YARAAARQARAKALARQLGVAA) with a molecular weight of 2283.67 g/mol .[1] Its design incorporates a cell-penetrating peptide sequence, enabling it to traverse the cell membrane and directly engage its intracellular target, MK2. By selectively inhibiting MK2, this compound modulates the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of fibrotic pathways.

Mechanism of Action: The p38/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to cellular stress and inflammatory stimuli.[2][3][4] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2.[5] Activated MK2, in turn, phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), leading to increased stability of mRNAs encoding inflammatory cytokines like TNF-α and IL-6. This compound exerts its therapeutic effect by binding to MK2 and preventing the phosphorylation of its downstream targets, thereby disrupting this inflammatory and fibrotic signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Dosing Regimen | Key Finding | Reference |

| Myocardial Infarction | Mouse | 50 µg/kg/day, IP | ~50% reduction in fibrosis at 14 days. | |

| Murine Aortic Bypass | Mouse | Not specified | 72% reduction in intimal thickness. | |

| Dextran Sulfate Sodium-Induced Colitis | Mouse | 0.5 and 1 mg/kg/day, IP | Attenuated body weight loss, colon length shortening, and colonic pathological injury. | |

| Chronic Cardiac Fibrosis | Mouse | 50 µg/kg/day, IP for 30 weeks | Reduced cardiac fibrosis and hypertrophy, and prolonged survival. |

Table 2: In Vitro Effects of this compound

| Cell Type | Assay | Concentration | Effect | Reference |

| Human Coronary Artery Endothelial Cells (HCAEC) | ELISA | 0.5 mM | Suppressed TNF-α-induced IL-6 expression to control levels with no effect on IL-8. | |

| H9C2 Cardiomyocytes | Caspase 3/7 Activity | 20 µM and 100 µM | Reduced caspase 3/7 activation under hypoxic conditions. | |

| Primary Rat Cardiac Fibroblasts | Caspase 3/7 Activity | 20 µM and 100 µM | Enhanced caspase 3/7 activity under hypoxic conditions. | |

| Human Saphenous Vein Rings | Intimal Thickening | 10 µM | 48% less intimal thickening in organ culture. |

Note: IC50 and Ki values for this compound are not publicly available in the reviewed literature.

Experimental Protocols

In Vivo Myocardial Infarction Model in Mice

This protocol describes the induction of myocardial infarction (MI) in mice and subsequent treatment with this compound to assess its effect on cardiac fibrosis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (dissolved in sterile PBS)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 8-0 silk)

-

Lidocaine

-

Atropine

-

Buprenorphine

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Intubate and ventilate the mouse.

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture.

-

Close the chest wall and allow the mouse to recover.

-

Administer lidocaine (6 mg/kg, IM) and atropine (0.04–0.10 mg/kg, IM) immediately post-surgery and every 2-4 hours for the first 24 hours.

-

Administer buprenorphine (0.1 mg/kg) every 12 hours for the first 48 hours for pain management.

-

Thirty minutes post-ligation, administer this compound (50 µg/kg) or vehicle (PBS) via intraperitoneal (IP) injection.

-

Continue daily IP injections for 14 days.

-

At the end of the treatment period, euthanize the mice and harvest the hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining).

In Vitro Western Blot Analysis of Phospho-HSP27

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of HSP27, a downstream target of MK2, in cell culture.

Materials:

-

Cell line of interest (e.g., H9C2 cardiomyocytes)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Stimulant (e.g., TNF-α, or hypoxia)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α) or subject them to stress (e.g., hypoxia) to activate the p38/MK2 pathway.

-

After the stimulation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-HSP27, total-HSP27, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total HSP27.

In Vitro ELISA for IL-6 Production

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in cultured cells.

Materials:

-

Human Coronary Artery Endothelial Cells (HCAEC)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

TNF-α

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Seed HCAEC in a 96-well plate at a density of approximately 25,000 cells/cm².

-

Allow the cells to adhere and grow.

-

Stimulate the cells with 20 ng/ml of TNF-α for 6 hours.

-

Add this compound (0.5 mM) or vehicle (DMSO) to the culture medium.

-

Incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the IL-6 ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentration of IL-6 based on a standard curve.

Selectivity and Off-Target Effects

This compound has been reported to be a relatively specific inhibitor of MK2. Studies have shown that at concentrations that completely inhibit MK2 activity, the activity of other kinases such as p38, Protein Kinase B beta, and Rho-associated coiled-coil containing protein kinase 1 are preserved. However, some off-target activity against calcium/calmodulin-dependent protein kinase I (CaMKI) and Trk-B has been noted. The specificity of this compound is further supported by its ability to suppress the production of the MK2-dependent cytokine IL-6, while having no effect on the MK2-independent cytokine IL-8.

Conclusion

This compound is a promising selective inhibitor of MK2 with demonstrated anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. Its cell-permeant nature allows for effective target engagement in vivo. The data presented in this technical guide highlight its potential as a therapeutic agent for diseases characterized by chronic inflammation and fibrosis. Further research, including the determination of its IC50 and Ki values and continued clinical investigation, will be crucial in fully elucidating its therapeutic utility. This compound has successfully completed three Phase I clinical trials, demonstrating a favorable safety and tolerability profile when administered via inhalation.

References

- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Mitogen Activated Protein Kinase Activated Protein Kinase II with this compound reduces intimal hyperplasia ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic MK2 inhibition blocks pathological vascular smooth muscle cell phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MMI-0100: A Potent Inhibitor of MK2 with Broad Anti-Inflammatory and Anti-Fibrotic Activity

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MMI-0100 is a cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP Kinase 2 or MK2), a critical downstream kinase in the p38 MAPK signaling pathway. Dysregulation of this pathway is a key driver of inflammation and fibrosis in a multitude of diseases. Preclinical studies have demonstrated the significant therapeutic potential of this compound in various models of inflammatory and fibrotic conditions, including cardiovascular disease, neuroinflammation, pulmonary fibrosis, and inflammatory bowel disease. This document provides an in-depth technical overview of the anti-inflammatory effects of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Targeting the p38/MK2 Signaling Axis

This compound exerts its anti-inflammatory effects by specifically inhibiting MK2, a serine/threonine kinase.[1][2][3] The p38 MAPK pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the phosphorylation and activation of MK2.[1] Activated MK2, in turn, phosphorylates a range of downstream targets that regulate the expression of pro-inflammatory cytokines and contribute to tissue remodeling and fibrosis.[1] By inhibiting MK2, this compound effectively dampens this inflammatory cascade.

The primary mechanism involves the suppression of pro-inflammatory cytokine production. Studies have consistently shown that this compound treatment leads to a significant reduction in the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, this compound has been shown to down-regulate the phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway, suggesting a broader impact on inflammatory signaling.

Quantitative Data on Anti-Inflammatory and Anti-Fibrotic Efficacy

The therapeutic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Anti-Fibrotic Effects of this compound in Cardiovascular Models

| Model | Species | This compound Dose | Outcome | Quantitative Result | Citation |

| Acute Myocardial Infarction (AMI) | Mouse | 50 μg/kg/day (IP) | Reduction in cardiac fibrosis | ~50% reduction at 2 weeks | |

| Vein Graft Intimal Hyperplasia | Mouse | Single ex vivo treatment | Reduction in intimal thickness | 72% reduction | |

| Chronic Cardiac Fibrosis (cMyBP-C40k) | Mouse | Daily for 30 weeks | Reduction in cardiac fibrosis | Significant attenuation of αSMA and periostin expression | |

| Pulmonary Hypertension | Rat | 40 μg/kg/day (IP) | Decreased pulmonary vascular remodeling | Significant reduction in PCNA expression |

Table 2: Anti-Inflammatory Effects of this compound in Various Disease Models

| Model | Species | This compound Dose | Outcome | Quantitative Result | Citation |

| LPS-Induced Neuroinflammation | Mouse | Intranasal administration | Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in cytokine expression | |

| DSS-Induced Colitis | Mouse | 1 mg/kg/day (IP) | Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) | Significant inhibition of inflammatory mediators | |

| Acute Respiratory Distress Syndrome (ARDS) | Mouse | N/A | Reduced lung inflammation | Lower lung wet/dry weight ratio and neutrophil count | |

| TNF-α stimulated Endothelial Cells | Human (in vitro) | 0.5 mM | Reduced IL-6 expression | IL-6 levels reduced to control levels |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

Murine Model of Acute Myocardial Infarction

-

Animal Model: C57BL/6 mice.

-

Induction of AMI: Permanent ligation of the left anterior descending (LAD) coronary artery.

-

This compound Administration: Intraperitoneal (IP) injection of this compound (50 μg/kg) or vehicle control, with the first dose administered 30 minutes post-LAD ligation, followed by daily injections.

-

Assessment of Fibrosis: Histological analysis of heart sections stained with Masson's trichrome at 2 weeks post-MI. The area of fibrosis is quantified using imaging software.

-

Functional Assessment: Cardiac function is evaluated using conscious echocardiography at baseline, 1 week, and 2 weeks post-MI.

LPS-Induced Neuroinflammation Model

-

Animal Model: Mice.

-

Induction of Neuroinflammation: Intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS).

-

This compound Administration: Intranasal administration of this compound.

-

Assessment of Inflammation:

-

Immunostaining: Brain hippocampus tissue is analyzed for markers of astrocyte (GFAP) and microglia (CD11b) activation.

-

Quantitative PCR and Western Blotting: Hippocampal tissue is analyzed for the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), COX-2, and iNOS, as well as the phosphorylation of MK2.

-

-

Behavioral Assessment: Memory function is evaluated using novel object recognition (NOR) and object location recognition (OLR) tasks.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: Mice.

-

Induction of Colitis: Administration of DSS in the drinking water.

-

This compound Administration: Intraperitoneal injection of this compound (0.5 and 1 mg/kg per day for six days).

-

Assessment of Colitis Severity:

-

Physiological Parameters: Body weight loss and colon length are measured.

-

Histological Analysis: Colonic tissue is stained with Hematoxylin and Eosin (H&E) to assess pathological injury and inflammatory cell infiltration. Myeloperoxidase (MPO) activity is also measured.

-

Immunostaining: Colon sections are stained for markers of inflammatory cells (CD11b+, F4/80+).

-

Molecular Analysis: Expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, TGF-β, IFN-γ, IL-17A, COX-2, and iNOS) is measured by qPCR. Western blotting is used to assess apoptosis-related proteins (Bcl-2, BAX, caspase-3) and the phosphorylation of MK2, IκBα, and p65.

-

Apoptosis Assay: A TUNEL assay is performed to detect apoptotic cells in the colon.

-

Clinical Development

This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, including a study investigating its effect on airway inflammation after an inhaled lipopolysaccharide (LPS) challenge. These initial studies have shown a favorable safety and tolerability profile, supporting further clinical development for inflammatory and fibrotic diseases.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting the p38/MK2 signaling pathway. Extensive preclinical data demonstrates its potent anti-inflammatory and anti-fibrotic effects across a range of disease models. The quantitative efficacy and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of MK2 inhibition. Further clinical investigation is warranted to translate these compelling preclinical findings into novel treatments for a variety of debilitating inflammatory and fibrotic conditions.

References

- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moerae Matrix begins Phase I trial of this compound to treat idiopathic pulmonary fibrosis - Clinical Trials Arena [clinicaltrialsarena.com]

MMI-0100: A Targeted Peptide Inhibitor for Preventing Tissue Remodeling and Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tissue remodeling following injury, inflammation, or chronic disease often leads to fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) that disrupts normal tissue architecture and function. MMI-0100 is a novel, cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway. This pathway is critically involved in inflammatory and fibrotic processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in preventing tissue remodeling, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the MK2 Signaling Pathway

This compound is a 22-amino-acid peptide (YARAAARQARAKALARQLGVAA) designed to selectively inhibit MK2.[1] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of MK2.[2] Activated MK2, in turn, phosphorylates a range of downstream targets that promote inflammation and fibrosis.[2][3] this compound's targeted inhibition of MK2 disrupts this cascade, thereby mitigating the pathological processes that drive tissue remodeling.[2]

The inhibition of MK2 by this compound has been shown to have several key downstream effects that collectively contribute to its anti-fibrotic efficacy:

-

Reduced Pro-inflammatory Cytokine Production: this compound suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be potent inducers of fibrotic responses.

-

Inhibition of Myofibroblast Differentiation: A critical step in fibrosis is the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. This compound has been demonstrated to block the differentiation of fibroblasts into myofibroblasts, a process often stimulated by transforming growth factor-beta (TGF-β).

-

Modulation of Cell Proliferation and Apoptosis: this compound exhibits cell-type-specific effects on proliferation and apoptosis. It has been shown to inhibit cardiomyocyte apoptosis in the context of myocardial infarction while enhancing apoptosis in cardiac fibroblasts, a dual action that helps preserve functional tissue while reducing the fibrotic cell population. In vascular contexts, it reduces smooth muscle cell proliferation.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Quantitative Data on the Efficacy of this compound

The anti-fibrotic effects of this compound have been quantified in various preclinical models of tissue remodeling. The following tables summarize the key findings.

Table 1: Effects of this compound on Cardiac Fibrosis and Function Post-Myocardial Infarction (MI)

| Parameter | Model | Treatment Group | Outcome | Percentage Change vs. Control | Reference |

| Fibrosis | Murine MI model (permanent LAD ligation) | This compound (50 µg/kg daily) | Reduction in fibrotic area | ~50% reduction | |

| Ejection Fraction (EF%) | Murine MI model | This compound | Attenuation of EF% loss | 12% loss with this compound vs. greater loss in control | |

| Fractional Shortening (FS%) | Murine MI model | This compound | Attenuation of FS% loss | 20% loss with this compound vs. greater loss in control | |

| TGF-β1 Positive Cells | Murine MI model | This compound | Reduction in TGF-β1 positive cells | >50% reduction | |

| Cardiomyocyte Caspase 3/7 Activity | In vitro (H9C2 cells, 1% hypoxia) | 100 µM this compound | Inhibition of apoptosis | Significant inhibition at 16 and 24 hours | |

| Cardiac Fibrosis | Transgenic mouse model (cMyBP-C40k) | This compound (50 µg/kg daily) | Reduction in cardiac fibrosis | Significant reduction | |

| Cardiac Hypertrophy | Transgenic mouse model (cMyBP-C40k) | This compound | Decrease in cardiac hypertrophy | Significant decrease | |

| Survival | Transgenic mouse model (cMyBP-C40k) | This compound | Prolonged survival | Significantly increased probability of survival at 40 weeks |

Table 2: Effects of this compound on Vascular Intimal Hyperplasia

| Parameter | Model | Treatment Group | Outcome | Percentage Change vs. Control | Reference |

| Intimal Thickness | Murine aortic bypass model | This compound | Reduction in intimal thickness | 72% reduction | |

| Endothelial Cell Proliferation | In vitro (human) | Pharmacological doses of this compound | Minimal induction of proliferation | 30% | |

| Smooth Muscle Cell Proliferation | In vitro (human) | Pharmacological doses of this compound | Minimal induction of proliferation | 12% | |

| IL-6 Expression | In vitro | This compound | Suppression of IL-6 expression | Reduced to control levels |

Table 3: Effects of this compound in Other Models of Fibrosis and Inflammation

| Parameter | Model | Treatment Group | Outcome | Finding | Reference |

| Pulmonary Fibrosis | Murine bleomycin-induced model | This compound | Reduction in fibrosis | Demonstrated efficacy in preventing and treating established fibrosis | |

| Colitis | Dextran Sulfate Sodium (DSS)-induced colitis in mice | This compound (1 mg/kg, i.p.) | Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) | Significant inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Murine Model of Myocardial Infarction

A common model to study cardiac fibrosis involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice.

Workflow:

-

Animal Model: Adult male C57BL/6 mice are typically used.

-

Anesthesia: Mice are anesthetized, intubated, and ventilated.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD coronary artery is permanently ligated with a suture. Sham-operated animals undergo the same procedure without the ligation.

-

This compound Administration: this compound (typically 50 µg/kg) or a vehicle control (e.g., PBS) is administered daily via intraperitoneal injection, starting 30 minutes post-LAD ligation.

-

Functional Assessment: Cardiac function is assessed at baseline and at specified time points (e.g., 2 weeks) using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Histological Analysis: At the end of the study period, hearts are harvested, sectioned, and stained (e.g., Masson's trichrome) to quantify the extent of the fibrotic scar tissue. Immunohistochemistry can be used to detect markers like TGF-β1.

In Vitro Hypoxia Model in Cardiomyocytes

To investigate the direct effects of this compound on cardiac cells, an in vitro hypoxia model is employed.

Protocol:

-

Cell Culture: H9C2 rat cardiomyoblast cells or primary cardiomyocytes are cultured in standard media (e.g., DMEM).

-

Hypoxia Induction: Cells are placed in a hypoxia chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for specified durations (e.g., 8, 16, 24 hours).

-

This compound Treatment: this compound (e.g., 20 µM or 100 µM) or a vehicle (DMSO) is added to the cell media at the beginning of the hypoxic period.

-

Apoptosis Assay: Cell apoptosis is quantified using a caspase 3/7 activity assay.

-

Cell Death Assay: General cell death can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

Murine Vein Graft Model

This model is used to assess the effect of this compound on intimal hyperplasia, a form of vascular fibrosis.

Protocol:

-

Vein Graft Harvest: A segment of the vena cava from a donor mouse is harvested.

-

Ex Vivo Treatment: The harvested vein graft is incubated with this compound or a control solution before implantation.

-

Surgical Implantation: The treated vein graft is used to bypass a section of the carotid artery in a recipient mouse.

-

Post-Surgical Analysis: After a set period (e.g., several weeks), the vein grafts are harvested.

-

Histological Quantification: The grafts are sectioned and stained to measure the thickness of the intimal layer. Immunohistochemistry can be used to identify specific cell types (e.g., macrophages).

Clinical Development and Future Directions

This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, particularly for the treatment of idiopathic pulmonary fibrosis (IPF) via inhalation. The preclinical data across multiple models of fibrosis, including cardiac, pulmonary, and vascular fibrosis, suggest that this compound has a broad therapeutic potential for a range of fibrotic and inflammatory diseases. Its unique mechanism of action, targeting a critical downstream node in a pro-fibrotic signaling pathway, makes it a promising candidate for further clinical investigation, both as a monotherapy and potentially in combination with other anti-fibrotic agents.

Conclusion

This compound represents a targeted therapeutic strategy for the prevention and treatment of tissue remodeling and fibrosis. By specifically inhibiting MK2, this compound effectively disrupts a key signaling pathway involved in inflammation and the fibrotic cascade. The robust preclinical data, demonstrating significant efficacy in reducing fibrosis and improving function in various organ systems, underscore the therapeutic potential of this novel peptide inhibitor. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms and applications of this compound in combating fibrotic diseases. Further clinical studies are warranted to translate these promising preclinical findings into effective therapies for patients suffering from a wide range of fibrotic conditions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of MMI-0100 on Cytokine Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMI-0100 is a novel cell-permeant peptide inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream kinase in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in a multitude of inflammatory and fibrotic diseases. By selectively targeting MK2, this compound offers a promising therapeutic strategy to modulate the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the downstream effects of this compound on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal pathway in the cellular response to stress and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates a number of downstream targets, including MAPK-activated protein kinase 2 (MK2). The p38/MK2 signaling axis plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine expression, primarily through the stabilization of their messenger RNA (mRNA).

This compound is a synthetic peptide designed to specifically inhibit the activity of MK2. Its cell-permeant nature allows for effective intracellular delivery, making it a valuable tool for both in vitro and in vivo research, as well as a potential therapeutic agent. This document will delve into the specific downstream effects of this compound on the production of key inflammatory cytokines, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.

The p38/MK2 Signaling Pathway and this compound's Mechanism of Action

The canonical p38/MK2 signaling pathway is initiated by various extracellular stimuli, such as lipopolysaccharide (LPS), growth factors, and stress signals. These stimuli lead to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates MK2, leading to a conformational change that unmasks its nuclear export signal, allowing the p38/MK2 complex to translocate from the nucleus to the cytoplasm. In the cytoplasm, MK2 phosphorylates several target proteins involved in mRNA stability and translation, most notably tristetraprolin (TTP), which binds to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of pro-inflammatory cytokine mRNAs, targeting them for degradation. Phosphorylation of TTP by MK2 inhibits its activity, leading to the stabilization of these mRNAs and a subsequent increase in cytokine production.

This compound exerts its inhibitory effect by binding to the substrate docking site of MK2, preventing it from phosphorylating its downstream targets. This leads to the destabilization of pro-inflammatory cytokine mRNAs and a reduction in their translation, ultimately suppressing the inflammatory response.

MMI-0100: A Novel Inhibitor of Extracellular Matrix Deposition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM), represent a significant and growing global health burden. A key driver of fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a process heavily influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway. MMI-0100, a cell-permeant peptide inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), has emerged as a promising therapeutic candidate for mitigating fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its impact on ECM deposition, with a focus on key preclinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. In response to tissue injury, a wound-healing process is initiated that involves the controlled deposition of ECM components to repair the damaged tissue. However, dysregulation of this process can lead to pathological fibrosis, where excessive accumulation of ECM disrupts normal tissue architecture and function.[1] A central event in the progression of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and a high capacity for ECM protein synthesis, including collagens and fibronectin.[2]

The TGF-β signaling pathway is a critical regulator of myofibroblast differentiation and ECM production.[3][4] this compound is a novel therapeutic peptide that targets MAPKAP Kinase 2 (MK2), a key downstream kinase in the p38 MAPK/TGF-β signaling cascade.[5] By inhibiting MK2, this compound has been shown to attenuate fibrosis in various preclinical models, including those for cardiac and pulmonary fibrosis. This guide delves into the technical details of this compound's anti-fibrotic activity, providing researchers with the necessary information to understand its mechanism and evaluate its therapeutic potential.

Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway

This compound exerts its anti-fibrotic effects by specifically inhibiting MK2, a serine/threonine kinase that is activated by p38 MAPK in response to cellular stress and pro-inflammatory cytokines. The p38 MAPK/MK2 pathway plays a crucial role in mediating the pro-fibrotic effects of TGF-β.

The signaling cascade is initiated by the binding of TGF-β to its cell surface receptors, leading to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2. MK2, in turn, is involved in the post-transcriptional regulation of pro-inflammatory and pro-fibrotic genes. By inhibiting MK2, this compound disrupts this signaling axis, leading to a reduction in the expression of key fibrotic mediators.

Impact on Extracellular Matrix Deposition: Quantitative Data

Preclinical studies have demonstrated the potent anti-fibrotic effects of this compound in various models of fibrosis. The following tables summarize the key quantitative findings on the impact of this compound on ECM deposition and related markers.

Table 1: Effect of this compound on Collagen Deposition

| Model System | Treatment Details | Outcome Measure | Result | Citation |

| Mouse Model of Myocardial Infarction | 50 µg/kg/day this compound for 14 days | Area of fibrosis (trichrome staining) | ~50% reduction in fibrosis | |

| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 30 weeks | Left ventricle hydroxyproline levels | Complete blockage of the 2-fold induction of hydroxyproline |

Table 2: Effect of this compound on Myofibroblast Differentiation and Pro-fibrotic Gene Expression

| Model System | Treatment Details | Outcome Measure | Result | Citation |

| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | α-SMA mRNA expression | Significant attenuation | |

| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | α-SMA protein expression (Western blot) | Significant attenuation | |

| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | Periostin mRNA expression | Significant attenuation | |

| cMyBP-C40k Mouse Model of Cardiac Fibrosis | 50 µg/kg/day this compound for 24 weeks | Periostin protein expression (Western blot) | Significant attenuation | |

| Neonatal Rat Cardiac Fibroblasts | 100 µmol/L this compound pretreatment | TGF-β induced α-SMA transcription (luciferase reporter) | Effectively abolished |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-fibrotic effects.

In Vivo Murine Model of Myocardial Infarction

-

Animal Model: Adult male C57BL/6 mice.

-

Surgical Procedure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Treatment: A solution of this compound in sterile phosphate-buffered saline (PBS) is administered daily via intraperitoneal (i.p.) injection at a dose of 50 µg/kg. The control group receives daily i.p. injections of PBS.

-

Duration: Treatment is continued for 14 days post-MI.

-

Tissue Processing: At the end of the treatment period, mice are euthanized, and hearts are harvested, fixed in 10% formalin, and embedded in paraffin.

-

Histological Analysis: Cardiac fibrosis is assessed by Masson's trichrome staining of heart sections.

-

Quantification: The area of fibrosis is quantified using image analysis software.

Hydroxyproline Assay for Collagen Quantification

-

Sample Preparation: Left ventricular tissue is homogenized and hydrolyzed in concentrated hydrochloric acid (~12 M) at 120°C for 3 hours.

-

Assay Principle: The assay colorimetrically measures the hydroxyproline content, which is a major component of collagen. The reaction involves the oxidation of hydroxyproline with Chloramine-T, followed by the addition of DMAB reagent, which results in a colorimetric product.

-

Procedure:

-

Transfer hydrolyzed samples to a 96-well plate and evaporate to dryness.

-

Reconstitute samples in assay buffer.

-

Add Chloramine-T/Oxidation Buffer mixture and incubate at room temperature.

-

Add Diluted DMAB Reagent and incubate at 60°C.

-

Measure absorbance at 560 nm.

-

-

Standard Curve: A standard curve is generated using known concentrations of hydroxyproline.

-

Data Analysis: The hydroxyproline concentration in the samples is determined by comparison to the standard curve and normalized to the initial tissue weight.

Western Blot Analysis for α-SMA and Periostin

-

Protein Extraction: Heart homogenates are lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against α-SMA, periostin, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

In Vitro Fibroblast Migration "Wound Healing" Assay

-

Cell Culture: Neonatal rat cardiac fibroblasts are cultured to 100% confluence in 24-well plates.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: Cells are pretreated with this compound (100 µmol/L) or vehicle (DMSO) for 3 hours, followed by stimulation with TGF-β (10 ng/mL) or PBS.

-

Imaging: The wound area is imaged at 0 and 24 hours post-scratch.

-

Data Analysis: The distance of cell migration into the wound area is measured and quantified to assess the effect of this compound on fibroblast migration.

Conclusion

This compound represents a targeted therapeutic approach for fibrotic diseases by inhibiting the MK2 signaling pathway, a critical downstream effector of TGF-β-induced fibrosis. The preclinical data summarized in this guide demonstrate its efficacy in reducing ECM deposition and inhibiting myofibroblast differentiation in relevant disease models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this compound and the development of novel anti-fibrotic strategies. Continued research is warranted to translate these promising preclinical findings into clinical applications for patients suffering from a wide range of fibrotic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Hydroxyproline Assay Protocol [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MMI‐0100 Inhibits Cardiac Fibrosis in a Mouse Model Overexpressing Cardiac Myosin Binding Protein C - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MMI-0100 Experimental Protocol for In Vivo Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is implicated in inflammatory and fibrotic processes, making this compound a promising therapeutic candidate for diseases characterized by these pathologies.[1][2] Preclinical studies in various mouse models have demonstrated the anti-inflammatory and anti-fibrotic efficacy of this compound. This document provides detailed experimental protocols for utilizing this compound in two common in vivo mouse models: cardiac fibrosis induced by myocardial infarction and dextran sulfate sodium (DSS)-induced colitis.

Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway

Cardiac stress, injury, and inflammatory stimuli can activate the p38 MAPK signaling cascade. Downstream, p38 phosphorylates and activates MK2. Activated MK2 contributes to fibrosis and inflammation by regulating the expression of pro-inflammatory cytokines and promoting myofibroblast differentiation. This compound specifically inhibits MK2, thereby mitigating these downstream pathological effects. In the context of cardiac fibrosis, this compound has been shown to reduce cardiomyocyte apoptosis and inhibit fibroblast activation.

References

- 1. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMI-0100 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MMI-0100, a cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2), in various cell culture experiments. The protocols and data presented are based on established research findings to ensure optimal experimental outcomes. This compound is a valuable tool for investigating cellular processes involving the p38 MAPK/MK2 signaling pathway, such as inflammation, fibrosis, and apoptosis.[1][2][3]

Mechanism of Action

This compound functions by specifically inhibiting the activity of MAPK-activated protein kinase 2 (MK2).[1][2] MK2 is a key downstream substrate of p38 MAPK, and its activation is implicated in various cellular stress responses. By inhibiting MK2, this compound effectively modulates the downstream signaling cascade, impacting processes like cytokine production, cell migration, and apoptosis.

Below is a diagram illustrating the p38 MAPK/MK2 signaling pathway and the point of inhibition by this compound.

Caption: The p38 MAPK/MK2 signaling pathway and this compound's point of inhibition.

Recommended Cell Lines and Optimal Concentrations

The optimal concentration of this compound is cell-type dependent. Below is a summary of concentrations used in various cell lines as reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cell Type | Organism | Concentration Range | Notes | Reference |

| H9C2 | Cardiomyocyte | Rat | 20 µM - 100 µM | Used to study inhibition of apoptosis under hypoxic conditions. | |

| HL-1 | Cardiomyocyte | Mouse | 20 µM - 100 µM | Investigated for effects on apoptosis. | |

| Primary Cardiac Fibroblasts | Fibroblast | Rat | 20 µM - 100 µM | Studied for effects on apoptosis and fibrosis. | |

| Human Coronary Artery Endothelial Cells (HCAEC) | Endothelial | Human | 0.5 mM | Used to assess effects on IL-6 expression. |

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific conditions may need to be optimized for your cell line.

Materials:

-

Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Grow cells to 70-90% confluency in a T-75 flask.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed cells into appropriate culture plates (e.g., 12-well plates) at the desired density. Allow cells to adhere overnight.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the this compound treatment).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration.

-

The following diagram outlines the general experimental workflow for a cell-based assay with this compound.

Caption: General experimental workflow for this compound cell culture experiments.

Induction of Hypoxia in Cardiomyocytes

This protocol is adapted from a study investigating the effect of this compound on cardiomyocyte apoptosis under hypoxic conditions.

Materials:

-

H9C2 or HL-1 cells

-

Complete DMEM medium

-

This compound

-

Hypoxia chamber (1% O2, 5% CO2, 94% N2)

-

12-well plates

Procedure:

-

Seed H9C2 or HL-1 cells in 12-well plates and grow to 70-90% confluency.

-

Two hours prior to inducing hypoxia, replace the culture medium with fresh DMEM.

-

Prepare this compound treatment groups (e.g., 20 µM and 100 µM) and a vehicle control (e.g., 0.5% DMSO) in DMEM.

-

Add the this compound or vehicle control to the respective wells at the start of the ischemic (hypoxic) period.

-

Place the culture plates in a hypoxia chamber and incubate for the desired time points (e.g., 8, 16, and 24 hours for H9C2; 4, 8, and 12 hours for HL-1).

-

Following incubation, proceed with assays to measure cell death, such as the LDH release assay or caspase 3/7 activity assay.

Caspase 3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Treated cells in a white-walled multi-well plate

-

Plate-reading luminometer

Procedure:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the luminescence readings to a cell viability assay or protein concentration to account for differences in cell number.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit (or similar)

-

Treated cells in a multi-well plate

-

Microplate reader

Procedure:

-

Carefully collect a sample of the cell culture supernatant from each well.

-

Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new plate.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

-

Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.

Concluding Remarks

This compound is a potent and specific inhibitor of MK2, making it an invaluable research tool for dissecting the roles of the p38 MAPK/MK2 signaling pathway in various cellular contexts. The protocols and data presented here provide a starting point for designing and executing successful cell culture experiments with this compound. As with any experimental system, optimization of concentrations, treatment times, and assay conditions for your specific cell line and research question is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 3. This compound inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

MMI-0100 Administration Routes: A Comparative Analysis for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction